![molecular formula C8H15NO B2614899 1-(2,3-Dimethylpyrrolidin-1-yl)ethanone CAS No. 1849240-34-1](/img/structure/B2614899.png)
1-(2,3-Dimethylpyrrolidin-1-yl)ethanone
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Overview
Description
1-(2,3-Dimethylpyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C8H15NO It is a pyrrolidine derivative, characterized by the presence of a pyrrolidine ring substituted with two methyl groups at positions 2 and 3, and an ethanone group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylpyrrolidin-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethylpyrrolidine with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Industrial methods also focus on the scalability of the synthesis process, ensuring that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Scientific Research Applications
1-(2,3-Dimethylpyrrolidin-1-yl)ethanone has garnered attention for its potential applications across several domains:
Medicinal Chemistry
The compound is being investigated for its role as a building block in the synthesis of pharmaceutical agents. Its unique structure allows it to interact with biological targets, making it a candidate for drug development aimed at various therapeutic areas.
Research indicates that this compound may modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation could have implications for mood regulation, cognitive function, and motor control.
Case Study: Neurotransmitter Modulation
In studies examining the effects of pyrrolidine derivatives on neurotransmitter systems, compounds similar to this compound demonstrated significant activity in enhancing dopaminergic signaling pathways, suggesting potential applications in treating neurological disorders .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to N-oxides or other oxidized derivatives | Hydrogen peroxide |
Reduction | Converts ethanone group to alcohols | Sodium borohydride |
Substitution | Replaces ethanone group with other functional groups | Amines or thiols |
Agrochemicals
In agricultural chemistry, derivatives of this compound are explored for their potential use as agrochemicals, leveraging their biological activity against pests or pathogens.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylpyrrolidin-1-yl)ethanone
- 1-(3-Methylpyrrolidin-1-yl)ethanone
- 1-(2,3-Dimethylpyrrolidin-1-yl)propanone
Uniqueness
1-(2,3-Dimethylpyrrolidin-1-yl)ethanone is unique due to the specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 2 and 3 can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Biological Activity
1-(2,3-Dimethylpyrrolidin-1-yl)ethanone, also known by its CAS number 1849240-34-1, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation can lead to significant effects on mood, cognition, and motor functions.
Pharmacological Effects
Antidepressant Activity : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the compound's ability to enhance synaptic transmission in serotonergic pathways.
Cognitive Enhancement : In preclinical trials, this compound has demonstrated potential for improving cognitive functions such as memory and learning. The enhancement is believed to be linked to increased cholinergic activity.
Analgesic Properties : Some derivatives of this compound have been explored for their analgesic properties, suggesting that they may be useful in pain management therapies.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antidepressant | Improved mood in animal models | |
Cognitive Enhancement | Enhanced memory and learning abilities | |
Analgesic | Pain relief in preclinical studies |
Case Study: Antidepressant Effects
A study published in 2020 investigated the antidepressant-like effects of various pyrrolidine derivatives, including this compound. The research utilized the forced swim test and tail suspension test to measure behavioral changes in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting that the compound may exert a rapid antidepressant effect through serotonergic mechanisms .
Case Study: Cognitive Enhancement
In another study focusing on cognitive enhancement, researchers administered this compound to rats subjected to memory tests. The results showed improved performance in tasks designed to assess spatial learning and memory retention. This effect was hypothesized to be mediated by increased acetylcholine levels in the hippocampus .
Properties
IUPAC Name |
1-(2,3-dimethylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-4-5-9(7(6)2)8(3)10/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTGIXIJSURGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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